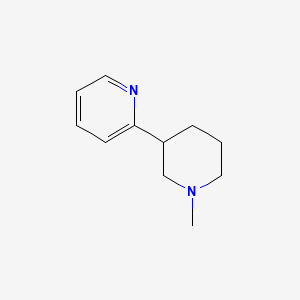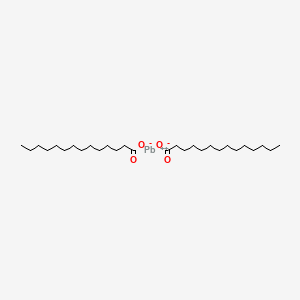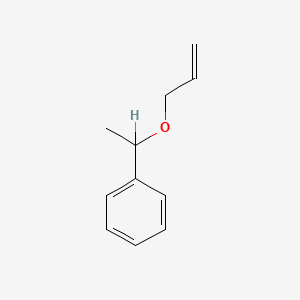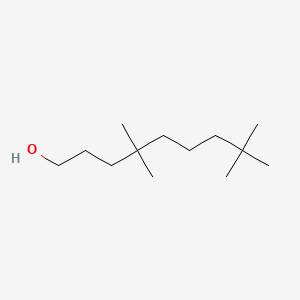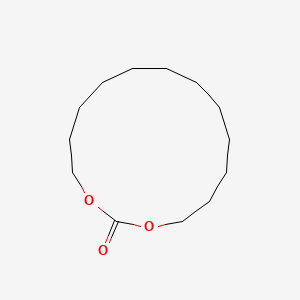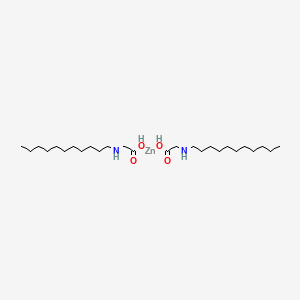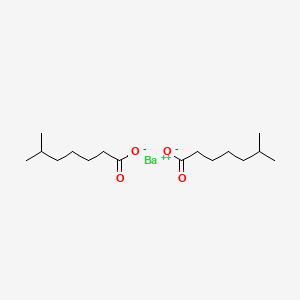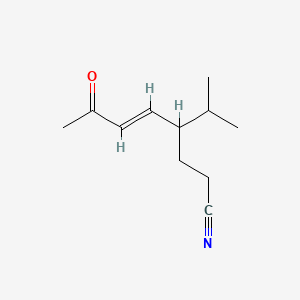
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)-: is an organic compound with a complex structure that includes a nitrile group, an oxo group, and an octene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures (e.g., 150°C) is one of the widely used methods for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
Applications De Recherche Scientifique
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can undergo various transformations. These interactions can lead to the formation of biologically active compounds that exert their effects through specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-(1-methylethyl)octane: Similar in structure but lacks the nitrile and oxo groups.
2,4-Hexadiene, 3,4-dimethyl-: Contains a similar octene chain but differs in functional groups.
Uniqueness
5-Octenenitrile, 4-(1-methylethyl)-7-oxo-, (E)-(+/-)- is unique due to the presence of both nitrile and oxo groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
88778-61-4 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(E)-7-oxo-4-propan-2-yloct-5-enenitrile |
InChI |
InChI=1S/C11H17NO/c1-9(2)11(5-4-8-12)7-6-10(3)13/h6-7,9,11H,4-5H2,1-3H3/b7-6+ |
Clé InChI |
PSCBLGYZDXBAEQ-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)C(CCC#N)/C=C/C(=O)C |
SMILES canonique |
CC(C)C(CCC#N)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


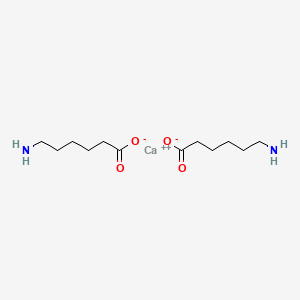
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)

